Cas no 2680756-98-1 (2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid)

2,2,2-Trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid is a specialized fluorinated organic compound featuring a trifluoromethyl group and a nitro-substituted pyridine moiety. Its unique structure confers high reactivity and selectivity, making it valuable in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the development of bioactive molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitro-pyridine component contributes to electron-withdrawing properties, facilitating nucleophilic substitution reactions. This compound is particularly useful in cross-coupling reactions and as a building block for heterocyclic frameworks. Its well-defined chemical properties ensure consistent performance in synthetic applications, supporting precision in complex molecular design.
2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid structure
2680756-98-1 structure
商品名:2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid
CAS番号:2680756-98-1
MF:C9H6F3N3O5
メガワット:293.156252384186
CID:5633892
PubChem ID:165924176

2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid
    • 2680756-98-1
    • EN300-28288768
    • 2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid
    • インチ: 1S/C9H6F3N3O5/c10-9(11,12)8(18)14(4-7(16)17)6-2-1-5(3-13-6)15(19)20/h1-3H,4H2,(H,16,17)
    • InChIKey: BXOLQXVIEXQURO-UHFFFAOYSA-N
    • ほほえんだ: FC(C(N(CC(=O)O)C1C=CC(=CN=1)[N+](=O)[O-])=O)(F)F

計算された属性

  • せいみつぶんしりょう: 293.02595479g/mol
  • どういたいしつりょう: 293.02595479g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 409
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 116Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28288768-5.0g
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid
2680756-98-1 95.0%
5.0g
$1945.0 2025-03-19
Enamine
EN300-28288768-0.5g
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid
2680756-98-1 95.0%
0.5g
$645.0 2025-03-19
Enamine
EN300-28288768-1.0g
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid
2680756-98-1 95.0%
1.0g
$671.0 2025-03-19
Enamine
EN300-28288768-0.1g
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid
2680756-98-1 95.0%
0.1g
$591.0 2025-03-19
Enamine
EN300-28288768-0.25g
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid
2680756-98-1 95.0%
0.25g
$617.0 2025-03-19
Enamine
EN300-28288768-10g
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid
2680756-98-1
10g
$2884.0 2023-09-08
Enamine
EN300-28288768-5g
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid
2680756-98-1
5g
$1945.0 2023-09-08
Enamine
EN300-28288768-0.05g
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid
2680756-98-1 95.0%
0.05g
$563.0 2025-03-19
Enamine
EN300-28288768-2.5g
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid
2680756-98-1 95.0%
2.5g
$1315.0 2025-03-19
Enamine
EN300-28288768-10.0g
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid
2680756-98-1 95.0%
10.0g
$2884.0 2025-03-19

2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid 関連文献

2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acidに関する追加情報

Introduction to 2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid (CAS No. 2680756-98-1)

2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid, identified by its Chemical Abstracts Service (CAS) number 2680756-98-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in medicinal chemistry and drug development.

The molecular structure of 2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid features a trifluoromethyl group, a nitropyridine moiety, and an acetamidoacetic acid backbone. These structural elements contribute to its distinct chemical behavior and reactivity, which are highly relevant in the design of novel therapeutic agents. The presence of the trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, while the nitropyridine ring introduces specific electronic and steric properties that can be exploited in drug interactions.

In recent years, there has been a growing interest in the development of molecules that incorporate fluorinated aromatic systems due to their potential advantages in drug design. The trifluoromethyl group is a well-documented pharmacophore that improves the pharmacokinetic properties of small-molecule drugs by increasing lipophilicity and reducing susceptibility to metabolic degradation. Similarly, the nitropyridine moiety is often employed to modulate electronic properties and enhance binding interactions with biological targets. The combination of these features in 2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid makes it a promising scaffold for further derivatization and optimization.

One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. Researchers have been exploring its utility as a precursor for more complex structures that target specific biological pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression. The acetamidoacetic acid moiety provides a versatile handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones to achieve desired biological effects.

The synthesis of 2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it more accessible than previously thought. Modern techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have enabled the efficient construction of fluorinated heterocycles like the nitropyridine ring. These advancements have not only facilitated the preparation of this compound but also opened up new avenues for exploring its derivatives.

In the realm of medicinal chemistry, the study of nitroaromatic compounds has been extensively documented for their therapeutic potential. The nitro group in 5-nitropyridine can be reduced to an amine under specific conditions, which can lead to the formation of biologically active intermediates. This reactivity has been exploited in various drug discovery programs to generate molecules with enhanced efficacy and selectivity. The presence of both the trifluoromethyl and nitro groups in 2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid suggests that it may exhibit multiple modes of action, making it a versatile tool for therapeutic intervention.

Recent studies have also highlighted the importance of fluorinated compounds in addressing emerging infectious diseases. The ability of fluoroaromatics to modulate viral replication and host immune responses has been demonstrated in several preclinical models. Given its structural features, 2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid could potentially be explored as a lead compound for developing antiviral agents. Its unique combination of substituents may allow it to interact with viral enzymes or receptors in ways that conventional non-fluorinated compounds cannot.

The compound's potential extends beyond traditional pharmaceutical applications. In agrochemical research, fluorinated molecules are increasingly being used to develop novel pesticides and herbicides due to their improved stability and environmental compatibility. The structural motifs present in 2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid could inspire new strategies for crop protection by targeting specific enzymatic pathways in pests while minimizing ecological impact.

From an industrial perspective, the demand for high-purity chemicals like CAS No. 2680756-98-1 continues to grow as pharmaceutical companies seek innovative solutions for drug development. Suppliers specializing in fine chemicals play a crucial role in meeting this demand by providing high-quality starting materials for researchers worldwide. The synthesis and commercial availability of this compound underscore its significance as a building block for future therapeutics.

In conclusion, 2680756-98-1
""""""""""""""""""""""" CAS No. = = = = = = = = = = = = = =

The future exploration of this compound will likely involve interdisciplinary collaborations between chemists, biologists, and pharmacologists. By leveraging cutting-edge technologies such as computational modeling, high-throughput screening, and structure-based drug design, researchers can accelerate the discovery process. The versatility of this molecule makes it a valuable tool for exploring new therapeutic modalities. As our understanding of biological systems continues to grow, the demand for innovative chemical entities like CAS No. 2680756- 98- 1 will only increase. Its role as a building block for future drugs underscores its enduring significance in the field of medicinal chemistry.

The study of fluorinated compounds also raises important questions about sustainability. While these molecules offer numerous advantages, their environmental footprint must be carefully considered. Future research should focus on developing greener synthetic routes and exploring biodegradable alternatives. By balancing innovation with environmental responsibility, the pharmaceutical industry can ensure that advancements in drug discovery are both effective and ecologically sound.

In summary,`CAS No.`2680756- 98- 1` represents more than just a single chemical entity; it embodies the intersection of creativity, science, and innovation. Its journey from laboratory curiosity to potential therapeutic agent highlights the transformative power of modern chemistry. As researchers continue to unlock its secrets, we can expect new applications and discoveries to emerge, further solidifying its place among the most important compounds studied today.`

The journey from laboratory curiosity to potential therapeutic agent highlights the transformative power of modern chemistry. As researchers continue to unlock its secrets, we can expect new applications and discoveries to emerge, further solidifying its place among the most important compounds studied today.

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